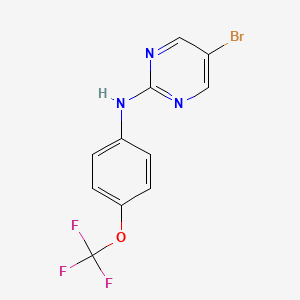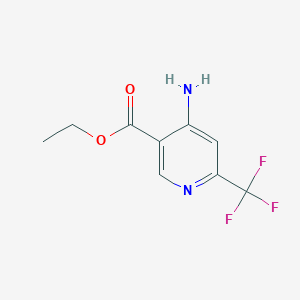
Ethyl 4-amino-6-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(trifluoromethyl)nicotinate typically involves the reaction of 4-chloro-6-(trifluoromethyl)nicotinic acid with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature . The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted nicotinates . These products have various applications in chemical research and industrial processes .
Applications De Recherche Scientifique
Ethyl 4-amino-6-(trifluoromethyl)nicotinate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the HIV-1 reverse transcriptase enzyme by binding to its active site and preventing the enzyme from catalyzing the replication of viral RNA . This inhibition is achieved through allosteric modulation, where the compound binds to a site other than the active site, inducing conformational changes that reduce the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate: Similar in structure but contains a chlorine atom instead of an amino group.
2-amino-6-(trifluoromethyl)nicotinic acid: Lacks the ethyl ester group and has different chemical properties and applications.
6-(trifluoromethyl)nicotinic acid derivatives: A broad class of compounds with varying functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
ethyl 4-amino-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-4-14-7(3-6(5)13)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) |
Clé InChI |
GWQINSYCECUFIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C=C1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


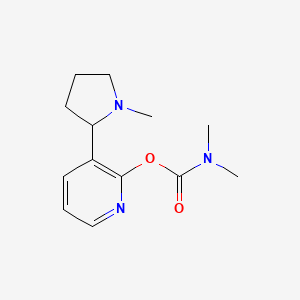
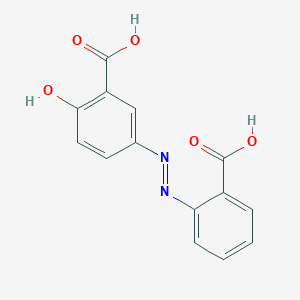

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
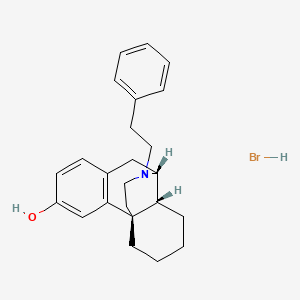
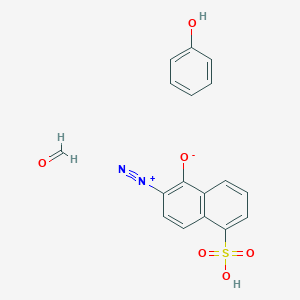
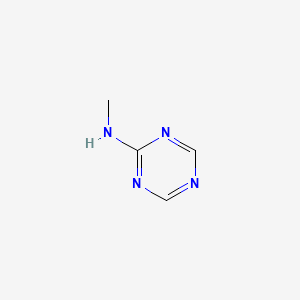
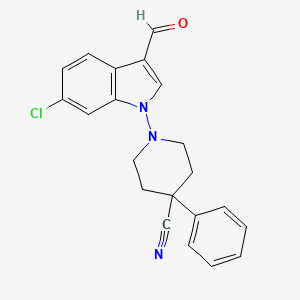
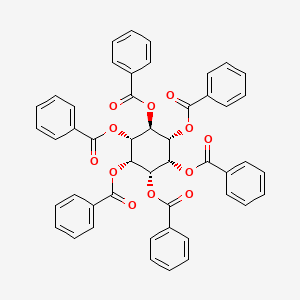
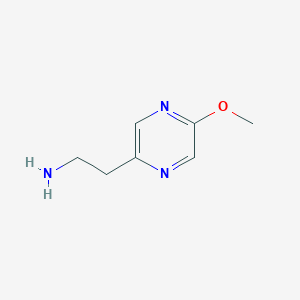
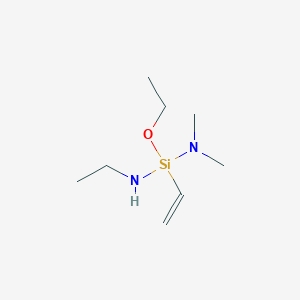
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
